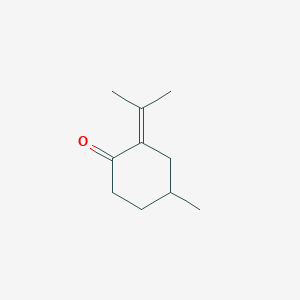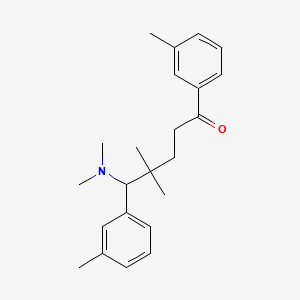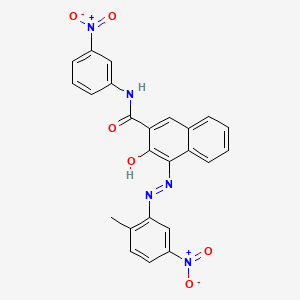
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is likely used in various applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-4-nitronaphthalene-2-carboxamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to control temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent in spectrophotometric analysis.
Biology and Medicine
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Plastic and Polymer Industry: Used to color plastics and polymers.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Pathways Involved: The compound may interfere with cellular pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Methyl-5-nitrophenyl)azo)phenol
- 3-Hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxamide
Uniqueness
- Structural Features : The presence of both nitro and azo groups in the compound provides unique chemical reactivity.
- Applications : Its specific structure allows for diverse applications in dyeing, staining, and analytical chemistry.
Eigenschaften
CAS-Nummer |
6358-47-0 |
|---|---|
Molekularformel |
C24H17N5O6 |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O6/c1-14-9-10-18(29(34)35)13-21(14)26-27-22-19-8-3-2-5-15(19)11-20(23(22)30)24(31)25-16-6-4-7-17(12-16)28(32)33/h2-13,30H,1H3,(H,25,31) |
InChI-Schlüssel |
VOQHKBYZRLXPBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


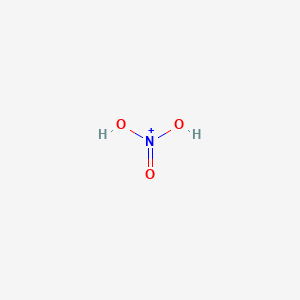
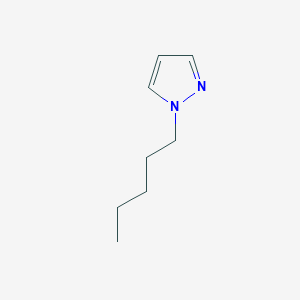
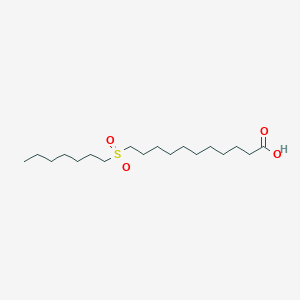
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
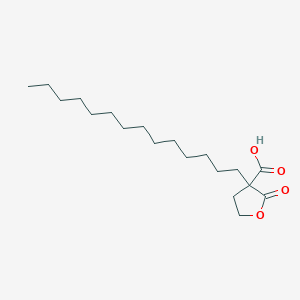


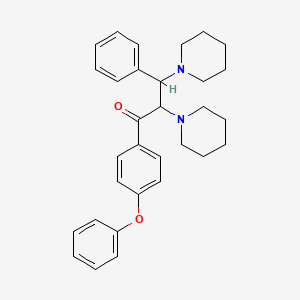
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
